molecular formula C16H12F2N2 B033536 2-[bis(4-fluorophenyl)methyl]-1H-imidazole CAS No. 103678-80-4

2-[bis(4-fluorophenyl)methyl]-1H-imidazole

Cat. No. B033536
CAS RN: 103678-80-4
M. Wt: 270.28 g/mol
InChI Key: CSKMZMOQTQMUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[bis(4-fluorophenyl)methyl]-1H-imidazole, also known as BFMI, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule belongs to the class of imidazole derivatives and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[bis(4-fluorophenyl)methyl]-1H-imidazole involves its interaction with specific targets in the body, such as enzymes and receptors. 2-[bis(4-fluorophenyl)methyl]-1H-imidazole has been found to inhibit the activity of enzymes, such as monoamine oxidase and acetylcholinesterase, by binding to their active sites. This inhibition leads to an increase in the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in various physiological processes. 2-[bis(4-fluorophenyl)methyl]-1H-imidazole has also been found to interact with specific receptors, such as the sigma-1 receptor, which is involved in various neurological processes.
Biochemical and Physiological Effects:
2-[bis(4-fluorophenyl)methyl]-1H-imidazole has been found to exhibit various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in various physiological processes, including cognition, memory, and movement. 2-[bis(4-fluorophenyl)methyl]-1H-imidazole has also been found to exhibit antioxidant activity, which may have potential therapeutic applications in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

2-[bis(4-fluorophenyl)methyl]-1H-imidazole has several advantages for lab experiments, including its high purity level, reproducibility of synthesis, and potent inhibitory activity against specific enzymes. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 2-[bis(4-fluorophenyl)methyl]-1H-imidazole. One area of research could focus on the development of more potent and selective inhibitors of specific enzymes, such as monoamine oxidase and acetylcholinesterase, for potential therapeutic applications in the treatment of neurological disorders. Another area of research could focus on the development of new derivatives of 2-[bis(4-fluorophenyl)methyl]-1H-imidazole with improved pharmacokinetic properties and reduced toxicity. Furthermore, research could focus on the elucidation of the mechanism of action of 2-[bis(4-fluorophenyl)methyl]-1H-imidazole and its potential applications in the treatment of oxidative stress-related disorders.

Synthesis Methods

The synthesis of 2-[bis(4-fluorophenyl)methyl]-1H-imidazole involves the reaction of 4-fluorobenzyl bromide with imidazole in the presence of a base such as potassium carbonate. The reaction yields 2-[bis(4-fluorophenyl)methyl]-1H-imidazole as a white solid with a high purity level. This synthesis method has been reported in various scientific journals and has been found to be efficient and reproducible.

Scientific Research Applications

2-[bis(4-fluorophenyl)methyl]-1H-imidazole has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent inhibitory activity against certain enzymes, such as monoamine oxidase and acetylcholinesterase, which are involved in various physiological processes. 2-[bis(4-fluorophenyl)methyl]-1H-imidazole has also been found to have potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

103678-80-4

Molecular Formula

C16H12F2N2

Molecular Weight

270.28 g/mol

IUPAC Name

2-[bis(4-fluorophenyl)methyl]-1H-imidazole

InChI

InChI=1S/C16H12F2N2/c17-13-5-1-11(2-6-13)15(16-19-9-10-20-16)12-3-7-14(18)8-4-12/h1-10,15H,(H,19,20)

InChI Key

CSKMZMOQTQMUQP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C3=NC=CN3)F

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C3=NC=CN3)F

synonyms

2-[BIS(4-FLUOROPHENYL)METHYL]-1H-IMIDAZOLE

Origin of Product

United States

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